molecular formula C4H5NS2 B13606368 2-Methyl-1,3-thiazole-5-thiol CAS No. 61006-11-9

2-Methyl-1,3-thiazole-5-thiol

Cat. No.: B13606368
CAS No.: 61006-11-9
M. Wt: 131.2 g/mol
InChI Key: HPLFBNTYGRXHHS-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-5-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon and a thiol group attached to the fifth carbon of the thiazole ring. It is known for its aromatic properties and reactivity, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-5-thiol typically involves the reaction of 2-methylthiazole with sulfur-containing reagents. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thioethers.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thioethers.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

2-Methyl-1,3-thiazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-5-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aromatic ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3,4-thiadiazole-5-thiol
  • 5-Ethyl-2-methyl-1,3-thiazole
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

2-Methyl-1,3-thiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a thiol group on the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61006-11-9

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

2-methyl-1,3-thiazole-5-thiol

InChI

InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3

InChI Key

HPLFBNTYGRXHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)S

Origin of Product

United States

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